molecular formula C7H3BrClNS B14903286 5-Bromo-4-chlorothieno[2,3-b]pyridine

5-Bromo-4-chlorothieno[2,3-b]pyridine

Cat. No.: B14903286
M. Wt: 248.53 g/mol
InChI Key: YXMGOQGGXONFGJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thienopyridine derivatives. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and solvents like 1,4-dioxane or acetone .

Industrial Production Methods

Industrial production of this compound often involves scalable and robust synthetic routes. These methods rely on standard laboratory equipment and avoid the use of chromatography for purification. The process typically includes multiple steps such as the Gewald reaction, pyrimidone formation, bromination, and chlorination .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chlorothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the thienopyridine core .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chlorothieno[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

5-bromo-4-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-5-3-10-7-4(6(5)9)1-2-11-7/h1-3H

InChI Key

YXMGOQGGXONFGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=C(C(=C21)Cl)Br

Origin of Product

United States

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